molecular formula C18H18N2O4 B1423533 methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate CAS No. 477858-73-4

methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate

Cat. No. B1423533
M. Wt: 326.3 g/mol
InChI Key: SHZRPPBWNGGGTH-UHFFFAOYSA-N
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Description

The compound “methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate” is a complex organic molecule. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Scientific Research Applications

Chemical Synthesis and Structural Studies

Methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate and related compounds have been explored extensively in the realm of organic chemistry, particularly in chemical synthesis and structural analysis. For instance, the regioselective addition of aromatic amines at the exocyclic C=C bond of related 2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid esters has been investigated, highlighting novel methods in the synthesis of complex organic compounds (Koz’minykh et al., 2006). Additionally, research into the crystal and molecular structure of closely related compounds, such as methyl(±)-2-((1R,3R)-3-{ 2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate, using single crystal X-ray diffraction, has contributed significantly to our understanding of the structural aspects of these molecules (Makaev et al., 2006).

Pharmacological Potential

The compound and its derivatives have also been a subject of interest in pharmacological research. Studies such as the exploration of new 4(1H)-Pyridinone derivatives, including related compounds as potential analgesic agents, demonstrate the ongoing interest in leveraging the chemical properties of these molecules for therapeutic purposes (Aytemir et al., 1999). This exploration into the analgesic and anti-inflammatory activities of these compounds highlights their potential utility in medical applications.

Chemical Transformations and Reactions

The compound and its analogs have been central in studies focusing on various chemical reactions and transformations. For example, research on the transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-position offers insights into the oxidation and subsequent chemical modifications of similar indole derivatives (Latypova et al., 2020). Such studies are crucial for advancing our understanding of chemical reactivity and for developing new synthetic methodologies.

Exploring Synthetic Versatility

The synthetic versatility of compounds similar to methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate has been a subject of considerable interest. Investigations into the Lewis acid-induced decomposition reaction of α-diazo-β-hydroxy esters, for instance, have shed light on the mechanisms and environmental influences affecting these reactions, which is vital for the development of novel synthetic routes (Gioiello et al., 2011).

properties

IUPAC Name

methyl 2-[4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxopyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-24-17(22)10-14-16(21)7-9-20(18(14)23)8-6-12-11-19-15-5-3-2-4-13(12)15/h2-5,7,9,11,19,21H,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZRPPBWNGGGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CN(C1=O)CCC2=CNC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
Reactant of Route 3
methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
Reactant of Route 4
methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
Reactant of Route 6
Reactant of Route 6
methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate

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